![molecular formula C8H4Cl2FN3S B13685831 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine
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Overview
Description
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylthio group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with two chlorine atoms, one fluorine atom, and a methylthio group. It has a molecular weight of approximately 264.1 g/mol . This compound is being explored for its potential use in medicinal chemistry and biological research because of its various pharmacological properties. The uniqueness of this compound is due to its specific halogenation pattern combined with the methylthio group. This configuration may enhance its binding affinity to biological targets compared to other derivatives lacking these features.
Potential Applications
This compound and its analogs have potential applications in medicinal chemistry and biological research. Its applications span several fields, making it a valuable building block in various research domains.
- Synthesis of Analogs and Derivatives The chemical reactivity of this compound is influenced by the presence of halogen atoms and the methylthio group. Typical reactions may include the synthesis of analogs and derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
- Biological activities this compound has been investigated for various biological activities, suggesting potential applications.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Shares the pyrimidine core but lacks the fluorine and additional chlorine atoms.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyridopyrimidine structure but with different substituents.
Uniqueness
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific combination of chlorine, fluorine, and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and chemical research .
Biological Activity
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine (CAS: 2648332-63-0) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and therapeutic potential based on current research findings.
The compound has a molecular formula of C8H4Cl2FN3S and a molecular weight of approximately 264.1 g/mol. Its structure includes two chlorine atoms, one fluorine atom, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. The presence of halogens and the methylthio group significantly influence its chemical reactivity and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against the A431 vulvar epidermal carcinoma cell line .
The compound's mechanism of action is primarily attributed to its ability to interfere with critical cellular pathways involved in cancer progression. It is believed to inhibit specific kinases that play essential roles in cell division and survival. For example, analogs of pyrido[2,3-d]pyrimidines have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Common methods include:
- Halogenation : Introducing chlorine and fluorine atoms into the pyrimidine framework.
- Methylthio Group Introduction : Utilizing methylthiol derivatives to attach the methylthio group at the appropriate position on the pyridine ring.
- Cyclization Reactions : Employing cyclization techniques to form the fused pyrido-pyrimidine structure.
These synthetic strategies are crucial for developing analogs with enhanced biological activity or modified pharmacokinetic properties .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antiviral Activity : A recent investigation into similar pyrido derivatives revealed significant antiviral properties against hepatitis C virus (HCV), suggesting potential applications in treating viral infections .
- Inhibition Studies : In vitro assays demonstrated that derivatives of pyrido[2,3-d]pyrimidines could inhibit key enzymes involved in tumor growth, showcasing their potential as therapeutic agents in oncology .
Comparative Analysis
To illustrate the unique features of this compound compared to related compounds, the following table summarizes key structural features and biological activities:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | Structure | Halogenated with methylthio group | Anticancer, antiviral |
4-Amino-6-chloro-pyrido[2,3-d]pyrimidine | Structure | Different substitution pattern | Anticancer properties |
5-Fluoro-pyrido[2,3-d]pyrimidin-7(8H)-one | Structure | Contains fluorine atom | Antiviral against HCV |
Properties
Molecular Formula |
C8H4Cl2FN3S |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4,7-dichloro-6-fluoro-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5(9)3-2-4(11)6(10)12-7(3)14-8/h2H,1H3 |
InChI Key |
UGIANOBZGQZIEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C(=N1)Cl)F)Cl |
Origin of Product |
United States |
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